

A Technical Guide to 1H-Pyrazole-3,5dimethanol: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1H-Pyrazole-3,5-dimethanol** (CAS No. 142179-08-6), a versatile heterocyclic compound. The guide details its molecular structure, physicochemical properties, and a key synthetic route. Furthermore, it explores the broader biological activities of the pyrazole scaffold, highlighting its significance in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. **1H-Pyrazole-3,5-dimethanol**, with its two reactive hydroxymethyl groups, presents itself as a valuable building block for the synthesis of diverse and complex molecular architectures with potential therapeutic applications.

Molecular Structure and Properties

1H-Pyrazole-3,5-dimethanol is characterized by a central pyrazole ring with hydroxymethyl (-CH2OH) substituents at the 3 and 5 positions. These hydroxyl groups are significant as they can participate in hydrogen bonding and serve as points for further chemical modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1H-Pyrazole-3,5-dimethanol** is presented in the table below.

Property	Value	Reference
CAS Number	142179-08-6	
Molecular Formula	C5H8N2O2	[1]
Molecular Weight	128.13 g/mol	
IUPAC Name	(1H-pyrazol-3,5- diyl)dimethanol	_
Predicted XlogP	-1.5	[2]
Monoisotopic Mass	128.05858 Da	[2]

Spectroscopic Data

While specific experimental spectra for **1H-Pyrazole-3,5-dimethanol** are not readily available in the public domain, the expected spectroscopic features can be inferred from the known spectra of analogous pyrazole derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl groups, the C4 proton of the pyrazole ring, and the N-H proton.
- 13C NMR: The carbon NMR spectrum would exhibit distinct signals for the two carbons of the hydroxymethyl groups and the three carbons of the pyrazole ring.
- IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band corresponding to the O-H stretching of the hydroxyl groups, along with characteristic absorptions for C-H, C=N, and C-C bonds of the pyrazole ring.

 Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 1H-Pyrazole-3,5-dimethanol

The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A common route to **1H-Pyrazole-3,5-dimethanol** involves the reduction of a corresponding pyrazole-3,5-dicarboxylate ester.

Experimental Protocol: Reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate

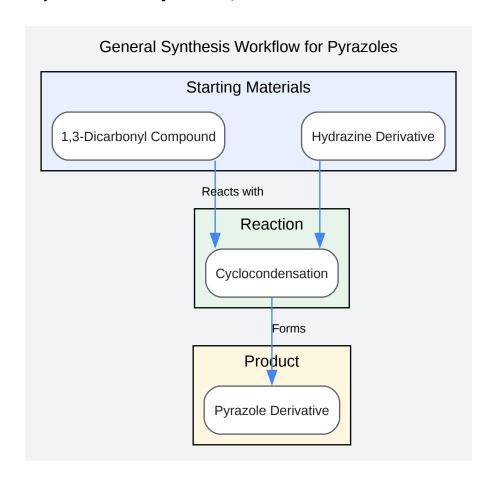
This section outlines a general experimental procedure for the synthesis of **1H-Pyrazole-3,5-dimethanol** via the reduction of a suitable precursor.

Materials:

- Diethyl 1H-pyrazole-3,5-dicarboxylate
- Lithium aluminium hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane

Procedure:

- A solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminium hydride in anhydrous THF at 0 °C under an inert atmosphere.
- The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).



- Upon completion, the reaction is quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure **1H-Pyrazole-3,5-dimethanol**.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for pyrazole derivatives, adaptable for the synthesis of **1H-Pyrazole-3,5-dimethanol**.

Click to download full resolution via product page

Caption: General workflow for pyrazole synthesis.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Known Biological Activities of Pyrazole Derivatives

The following table summarizes some of the key biological activities associated with the pyrazole scaffold.

Biological Activity	Description	
Anti-inflammatory	Inhibition of inflammatory pathways, such as cyclooxygenase (COX) enzymes.	
Antimicrobial	Activity against various strains of bacteria and fungi.[3][4]	
Anticancer	Cytotoxic effects against various cancer cell lines through different mechanisms of action.[5]	
Antiviral	Inhibition of viral replication.	
Analgesic	Pain-relieving properties.	

The presence of the two hydroxymethyl groups in **1H-Pyrazole-3,5-dimethanol** offers opportunities for the synthesis of a diverse library of derivatives. These derivatives can be designed to interact with specific biological targets, thereby modulating their function and potentially leading to the development of novel therapeutic agents. The hydroxyl groups can be readily modified to form esters, ethers, and other functional groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Conclusion

1H-Pyrazole-3,5-dimethanol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two reactive hydroxyl groups make it an attractive starting material for the generation of novel pyrazole derivatives. The broad spectrum of biological activities associated with the pyrazole scaffold further underscores the importance of exploring the therapeutic potential of **1H-Pyrazole-3,5-dimethanol** and its analogues. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully exploit the potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1H-Pyrazole-3,5-dimethanol | 142179-08-6 | Benchchem [benchchem.com]
- 2. PubChemLite 1h-pyrazole-3,5-dimethanol (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. jocpr.com [jocpr.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1H-Pyrazole-3,5-dimethanol: Synthesis, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131786#1h-pyrazole-3-5-dimethanol-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com